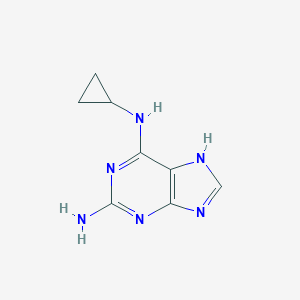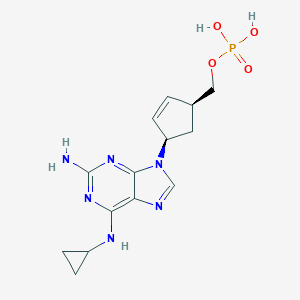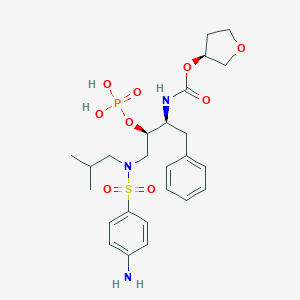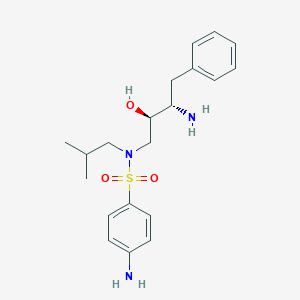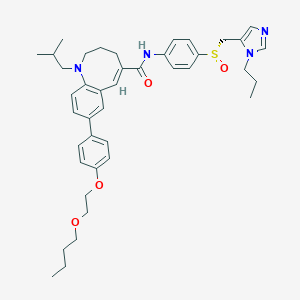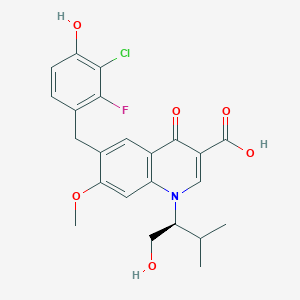
p-Hydroxy elvitegravir
Overview
Description
p-Hydroxy elvitegravir is a derivative of elvitegravir, which is an antiretroviral agent used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection. Elvitegravir functions as an integrase strand transfer inhibitor, preventing the integration of viral DNA into the host genome, thereby inhibiting viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxy elvitegravir involves several steps, starting from commercially available precursors. The key steps include:
Formation of the quinoline core: This involves the cyclization of appropriate precursors to form the quinoline ring.
Introduction of the hydroxy group: This step involves the selective hydroxylation of the elvitegravir molecule to introduce the hydroxy group at the para position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
p-Hydroxy elvitegravir has several applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of hydroxyquinoline derivatives.
Biology: The compound is studied for its potential effects on viral replication and integration.
Medicine: Research is ongoing to explore its potential as an antiretroviral agent with improved pharmacokinetic properties.
Mechanism of Action
p-Hydroxy elvitegravir exerts its effects by inhibiting the integrase enzyme of HIV-1. Integrase is essential for the integration of viral DNA into the host genome. By inhibiting this enzyme, this compound prevents the formation of the HIV-1 provirus, thereby blocking viral replication and propagation .
Comparison with Similar Compounds
Elvitegravir: The parent compound, which also inhibits HIV-1 integrase.
Raltegravir: Another integrase inhibitor with a similar mechanism of action.
Dolutegravir: A more recent integrase inhibitor with improved resistance profiles.
Uniqueness: p-Hydroxy elvitegravir is unique due to the presence of the hydroxy group at the para position, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other integrase inhibitors .
Properties
IUPAC Name |
6-[(3-chloro-2-fluoro-4-hydroxyphenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFNO6/c1-11(2)17(10-27)26-9-15(23(30)31)22(29)14-7-13(19(32-3)8-16(14)26)6-12-4-5-18(28)20(24)21(12)25/h4-5,7-9,11,17,27-28H,6,10H2,1-3H3,(H,30,31)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIALGRWHDDBLY-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=C(C=C3)O)Cl)F)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=C(C=C3)O)Cl)F)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870376 | |
| Record name | p-Hydroxy elvitegravir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870648-10-5 | |
| Record name | p-Hydroxy elvitegravir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870648105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Hydroxy elvitegravir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-HYDROXY ELVITEGRAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H5PG477IY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of studying p-Hydroxy elvitegravir in the context of HIV treatment?
A1: While not an administered drug itself, this compound is a key metabolite of elvitegravir, a medication used in HIV treatment regimens. Understanding how this metabolite interacts with HIV integrase, the enzyme it targets, is crucial for several reasons. This study chose to investigate this compound and M1, another metabolite, because they showed the highest unbound concentrations in humans, suggesting greater potential for clinical impact. []
Q2: How does the study by [Name of the authors] contribute to our understanding of this compound and HIV resistance?
A2: The study [] directly addresses the emergence of resistance to integrase inhibitors, a critical concern in HIV therapy. While the paper does not focus solely on this compound, it investigates its role alongside elvitegravir, raltegravir, and another elvitegravir metabolite (M1) in selecting for resistance mutations in HIV. This approach is highly valuable as it provides a comparative analysis, highlighting any unique resistance patterns associated with this compound that might not be apparent when studying elvitegravir alone.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


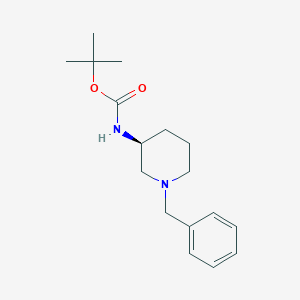
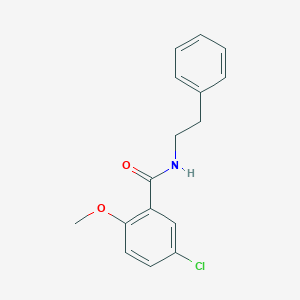
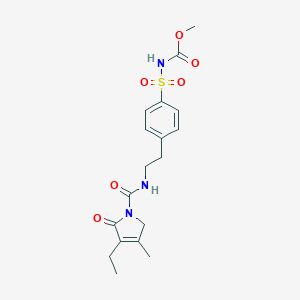
![4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide](/img/structure/B192893.png)

